molecular formula C9H10N2O B1287131 5-(Aminomethyl)indolin-2-one CAS No. 220904-92-7

5-(Aminomethyl)indolin-2-one

Cat. No. B1287131
CAS RN: 220904-92-7
M. Wt: 162.19 g/mol
InChI Key: YRYLTTPCTDJAMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(aminomethyl)indolin-2-one derivatives has been explored in various contexts due to their potential biological activities. One study describes the synthesis of fourteen new derivatives with modifications at the 3-position of the indolin-2-one core, which showed potent inhibitory activities against COX-1/2 and 5-LOX enzymes . Another approach to synthesizing benz(aminomethyl)indoles involves amidomethylation in acidic media, with N-acetylation directing the substitution to the 5-position, followed by dehydrogenation and hydrolysis to obtain the desired aminomethylindoles . Additionally, the synthesis of indolin-2-ones substituted at the 3-position with an aminomethylene group bearing different amino acid moieties has been reported, with these compounds being evaluated for their antiproliferative activities .

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of an indole ring fused to a 2-one moiety, with additional functional groups introduced at various positions to modulate biological activity. The indole core is a common structural motif in many biologically active compounds, and the modifications at the 5-position, such as the introduction of an aminomethyl group, can significantly influence the compound's properties and interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is influenced by the presence of both the indole and the 2-one functionalities. The indole moiety can participate in electrophilic substitution reactions, while the 2-one part can be involved in nucleophilic addition reactions. The aminomethyl group at the 5-position can serve as a nucleophile in various chemical transformations, potentially leading to the formation of new bonds and the introduction of additional functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are crucial for their potential application as pharmaceutical agents. The presence of different substituents can alter these properties, affecting the compound's bioavailability and pharmacokinetics. For instance, the introduction of amino acid moieties can enhance the solubility and potentially improve the compound's ability to interact with biological targets .

Biological Activity Analysis

The biological activities of this compound derivatives have been a subject of interest due to their potential therapeutic applications. Compounds synthesized with modifications at the 3-position of the indolin-2-one core have shown significant inhibitory activities against enzymes involved in inflammation, such as COX-1/2 and 5-LOX. Some of these compounds have demonstrated anti-inflammatory and analgesic activities in vivo, with better gastric tolerability compared to existing drugs, suggesting their potential for the treatment of inflammatory diseases like rheumatoid arthritis . Additionally, derivatives bearing amino acid moieties have been evaluated for their antiproliferative activities against various human tumor cell lines, indicating their potential use in cancer therapy .

Scientific Research Applications

5-HT(2C) Receptor Agonists in Obesity Treatment

5-(Aminomethyl)indolin-2-one derivatives have been synthesized and evaluated as 5-HT(2C) receptor agonists, specifically for the treatment of obesity. These compounds demonstrated the ability to reduce food intake in rats after oral administration, indicating their potential utility in obesity management (Bentley et al., 2004).

Antiproliferative Activities in Cancer Research

Various indolin-2-one derivatives, including those substituted with amino acid moieties, have been synthesized and their antiproliferative activities evaluated against several human solid tumor cell lines. These studies have demonstrated the potential of this compound in cancer research, targeting specific cancer cells (Sassatelli et al., 2006).

Antibacterial and Antifungal Properties

Indolin-2-one derivatives have shown inhibitory activities against a range of pathogens, including Gram-positive bacteria (Bacillus cereus, Streptomyces chartreusis), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans). This highlights the compound's relevance in developing new antibacterial and antifungal agents (Bouchikhi et al., 2008).

Role in Synthetic Chemistry

This compound is also significant in synthetic chemistry. For example, its asymmetric alkylation with optically active phase transfer catalysts has been studied, providing insights into the synthetic applications of this compound (Kawasaki et al., 2007).

Potential in Small Molecule Drug Discovery

Indolin-2-ones are considered privileged heterocycles in medicinal chemistry, particularly in the development of anticancer agents. Various synthetic strategies like molecular hybridization, bioisosteric substitution, and scaffold hopping designs have been explored using indolin-2-one scaffolds, showing its versatility and potential in small molecule drug discovery (Chaudhari et al., 2021).

Mechanism of Action

Target of Action

The primary target of 5-(Aminomethyl)indolin-2-one is Topoisomerase IV subunit B (parE) . This enzyme plays a crucial role in DNA replication, making it a valuable target for antibacterial agents .

Mode of Action

this compound interacts with its target, Topoisomerase IV, inhibiting its function . This compound exhibits a dual mode of action. Firstly, it directly inhibits Topoisomerase IV, an essential enzyme for DNA replication . Secondly, it undergoes reductive bioactivation, leading to the formation of damaging reactive species .

Biochemical Pathways

It’s known that indole derivatives, which include this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a variety of biochemical pathways.

Pharmacokinetics

Indole derivatives, including this compound, have been found to cross the blood-brain barrier, suggesting good bioavailability .

Result of Action

The inhibition of Topoisomerase IV by this compound leads to the disruption of DNA replication, resulting in the death of bacterial cells . This compound has shown remarkable antibacterial activities against various strains, including MRSA ATCC 33591 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen can affect the reductive bioactivation process, which is part of its mode of action . .

Safety and Hazards

The safety data sheet for 5-(Aminomethyl)indolin-2-one hydrochloride indicates that it has a GHS classification with a signal word of “Warning” and various hazard and precautionary statements .

Biochemical Analysis

Biochemical Properties

5-(Aminomethyl)indolin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of protein tyrosine kinases such as epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR) . These interactions are essential for its anticancer properties, as they can inhibit cell proliferation and induce apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit nitric oxide production in RAW264.7 cells, indicating its potential anti-inflammatory effects . Additionally, it has shown selective antiproliferative and apoptotic activities towards breast and colon cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of protein tyrosine kinases, which are crucial for cell growth and differentiation . This inhibition leads to the disruption of cell signaling pathways, ultimately resulting in reduced cell proliferation and increased apoptosis . Furthermore, it has been shown to modulate gene expression, contributing to its anticancer and anti-inflammatory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions and maintains its biological activity over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit significant anticancer and anti-inflammatory effects without causing toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as indolin-2-one monooxygenase, which catalyzes the hydroxylation of indolin-2-one derivatives . This interaction is crucial for the biosynthesis of protective and allelopathic benzoxazinoids in some plants . Additionally, it affects metabolic flux and metabolite levels, contributing to its diverse biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . For instance, it has been shown to accumulate in cancer cells, where it exerts its antiproliferative and apoptotic effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by this localization, as it can interact with different biomolecules in these compartments. Post-translational modifications and targeting signals play a crucial role in directing this compound to specific organelles, where it exerts its biological effects .

properties

IUPAC Name

5-(aminomethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-5-6-1-2-8-7(3-6)4-9(12)11-8/h1-3H,4-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYLTTPCTDJAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CN)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591924
Record name 5-(Aminomethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220904-92-7
Record name 5-(Aminomethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the compound obtained in Step B (35 mmoles) in MeOH (500 ml) is added to 6 ml of concentrated HCl. The reaction mixture is stirred for 3 days under 10 bars of hydrogen. After filtration over Celite, the filtrate is evaporated to dryness to yield the title product in the form of a white powder, which is used directly in the next reaction.
Quantity
35 mmol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-Oxo-2,3-dihydro-1H-indole-5-carbonitrile (1.3 g) in methanol (30 ml) was added 10% PtO2 (0.200 g). This was shaken under 44 psi hydrogen over night. The catalyst was removed by filtration, and the mixture was dried over Na2SO4. The solution was concentrated to give a yellow solid, (1.1 g). MW 162; MS (m/e) 162 (M+).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A slurry of 5-cyanooxindole (1.0 g, 6.3 mmol) and 10 palladium on carbon (0.05 g) in glacial acetic acid (50 mL) at room temperature was hydrogenated under 40 psi pressure for 24 hours. The catalyst was removed by filtration through a pad of diatomaceous earth and the solvent evaporated from the filtrate to leave an orange oil of 5-aminomethyloxindole as an acetate salt (1.16 g). 1H NMR (DMSO-d6) δ7.21 (s, 1H), 7.14 (d, 1H, J=7.6 Hz), 6.75 (d, 1H, J=7.6 Hz), 3.74 (s, 2H), 3.44 (s, 2H). MS (+ve ES) 146 (100), (M−NH2).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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